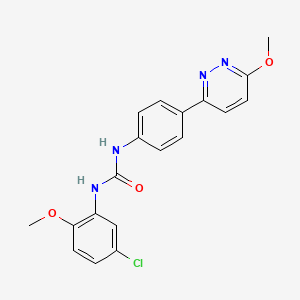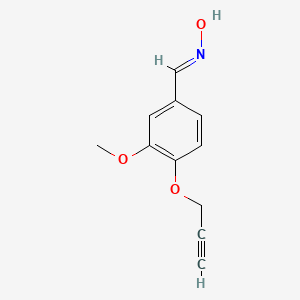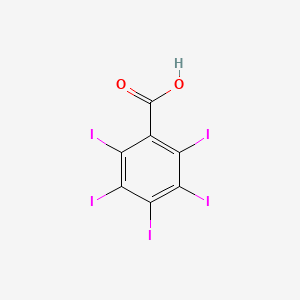![molecular formula C23H17BrN4OS B2542454 N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide CAS No. 422290-04-8](/img/structure/B2542454.png)
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide derivatives involves a multi-step process. Initially, benzoic acid is converted into ethyl benzoate, followed by benzohydrazide, and subsequently to 5-phenyl-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH). This method is efficient and yields a variety of N-substituted derivatives, which are characterized by spectral methods such as EI-MS, IR, and (1)H-NMR, confirming their successful synthesis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is determined using crystallography. For instance, a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was analyzed to have an orthorhombic system with space group P212121. The unit cell parameters were a = 5.187 (5) Å, b = 15.754 (5) Å, c = 22.958 (5) Å, and a volume of 1876.0 (19) ų. The crystal structure was solved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically. This provides a basis for understanding the molecular structure of similar compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by S-arylation methods, which are noted for their simplicity and high conversion rates with short reaction times. The reactions proceed through the formation of intermediates, which are then further reacted with 2-bromoacetamide derivatives to yield the final products. These reactions are crucial for the introduction of various substituents that confer the desired biological activities on the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystallography data provides insights into the solid-state properties, such as the empirical formula, system, space group, unit cell parameters, and volume. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) determined by density functional theory, are indicative of the intermolecular interactions and potential reactivity of the compounds. These properties are essential for understanding the behavior of the compounds in biological systems and their potential as antimicrobial agents .
Antibacterial Evaluation and Case Studies
The synthesized compounds have been evaluated for their antibacterial properties. Most of the compounds in the series exhibited activity against selected microbial species to varying extents when compared to reference standards. Compound 6h, in particular, was found to be the most active against the panel of microbes tested. The series generally showed low toxicity, making them candidates for further biological screening, except for compound 6m, which exhibited higher cytotoxicity. These findings suggest that the compounds have potential as antimicrobial agents, and further studies could explore their efficacy in more complex biological systems or in vivo models .
科学的研究の応用
Chemical Structure and Applications
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide is a compound with a complex structure featuring quinazoline, a heterocyclic compound known for its biological activity. Quinazoline derivatives like this one are part of a broader class of compounds that have attracted attention for their potential in various applications, including medicinal chemistry.
Medicinal Chemistry and Biological Activities
Quinazoline and its derivatives have been extensively studied due to their significant biological activities. These compounds are part of over 200 naturally occurring alkaloids. The quinazoline structure has been the basis for creating numerous medicinal agents due to its stability, allowing researchers to introduce various bioactive moieties. These compounds, including N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide, have been explored for antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Materials
Apart from their medicinal applications, quinazoline derivatives are also notable in the field of optoelectronic materials. These compounds have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The inclusion of quinazoline in π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. The electroluminescent properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, their use in nonlinear optical materials and colorimetric pH sensors showcases the versatility of these compounds in various scientific applications (Lipunova et al., 2018).
特性
IUPAC Name |
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4OS/c24-16-10-11-18-17(12-16)22-26-19-8-4-5-9-20(19)28(22)23(27-18)30-14-21(29)25-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAFDZREWSKHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)


![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)


![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

